Methyl 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylate
CAS No.: 937602-50-1
Cat. No.: VC4046966
Molecular Formula: C15H11F3INO3
Molecular Weight: 437.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 937602-50-1 |
|---|---|
| Molecular Formula | C15H11F3INO3 |
| Molecular Weight | 437.15 g/mol |
| IUPAC Name | methyl 5-iodo-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate |
| Standard InChI | InChI=1S/C15H11F3INO3/c1-23-14(22)12-6-11(19)8-20(13(12)21)7-9-2-4-10(5-3-9)15(16,17)18/h2-6,8H,7H2,1H3 |
| Standard InChI Key | DGQGGDYRFXMEHB-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)I |
| Canonical SMILES | COC(=O)C1=CC(=CN(C1=O)CC2=CC=C(C=C2)C(F)(F)F)I |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s IUPAC name, methyl 5-iodo-2-oxo-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxylate, reflects its structural complexity. Its core pyridine ring is substituted at the 1-position with a 4-(trifluoromethyl)benzyl group, at the 5-position with an iodine atom, and at the 3-position with a methyl ester . Key physicochemical properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₁F₃INO₃ |
| Molecular Weight | 437.15 g/mol |
| Melting Point | 134–136°C |
| CAS Registry Number | 937602-50-1 |
The trifluoromethyl group enhances lipophilicity and metabolic stability, while the iodine atom offers a handle for further functionalization, such as radiolabeling or cross-coupling reactions. The methyl ester at the 3-position contributes to the compound’s solubility in organic solvents, facilitating its use in synthetic workflows .
Synthesis and Preparation
While detailed synthetic protocols remain proprietary, the compound is likely synthesized through a multi-step sequence involving:
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Pyridine Ring Formation: Construction of the dihydropyridinone core via cyclization or condensation reactions.
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Trifluoromethylbenzyl Introduction: Alkylation using 2-(trifluoromethyl)benzyl chloride under basic conditions, as evidenced by analogous procedures involving arylation of pyridine derivatives .
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Iodination: Electrophilic aromatic substitution at the 5-position using iodine or an iodinating agent.
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Esterification: Reaction of the carboxylic acid precursor with methanol to form the methyl ester.
A related compound, 5-iodo-2-oxo-1-[4-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarboxylic acid (CAS 937604-36-9), serves as a probable intermediate in this pathway, with esterification completing the synthesis. Optimal reaction conditions may involve catalysts such as triethylamine in ethyl acetate at controlled temperatures, as demonstrated in similar benzylation reactions .
Applications in Proteomics Research
The compound’s primary documented application lies in proteomics, where its structural features enable interactions with protein targets. Potential uses include:
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Activity-Based Protein Profiling (ABPP): The iodine atom allows for radioactive labeling (e.g., with ¹²⁵I) to track protein interactions in vitro or in vivo.
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Inhibitor Development: The trifluoromethyl group’s electron-withdrawing properties may enhance binding affinity to enzymatic active sites, particularly in kinases or proteases .
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Chemical Probe Synthesis: Functionalization of the ester group could yield fluorescent or biotinylated derivatives for pull-down assays.
Despite these prospects, specific biological targets or mechanistic studies remain unreported, highlighting a critical gap in the current literature.
| Hazard Category | Precautionary Measures |
|---|---|
| Skin/Eye Irritation | Use nitrile gloves and goggles |
| Inhalation Risk | Employ fume hoods |
| Storage | Keep in airtight containers at 2–8°C |
Researchers must consult Material Safety Data Sheets (MSDS) prior to use, particularly regarding disposal protocols for iodine-containing waste .
| Supplier | Purity | Packaging | Price (USD) |
|---|---|---|---|
| Apolloscientific | >95% | 5 g | 318 |
| Matrix Scientific | >95% | 500 mg | 362 |
| SynQuest Laboratories | Not specified | 5 g | 509 |
These listings indicate its niche availability, necessitating advance procurement for large-scale studies .
Related Compounds and Derivatives
The carboxylic acid analog (CAS 937604-36-9) lacks the methyl ester, offering a pathway to further derivatives via ester exchange or amidation. Comparative analysis reveals:
| Derivative | Molecular Formula | Molecular Weight | Key Difference |
|---|---|---|---|
| Methyl Ester | C₁₅H₁₁F₃INO₃ | 437.15 | Enhanced solubility |
| Carboxylic Acid | C₁₄H₉F₃INO₃ | 423.13 | Reactivity for coupling |
Such derivatives expand the compound’s utility in modular synthetic strategies, particularly in medicinal chemistry.
Future Perspectives and Research Directions
Three key areas warrant further investigation:
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Mechanistic Studies: Elucidating the compound’s interactions with protein targets through crystallography or NMR.
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Therapeutic Potential: Screening against disease-relevant targets (e.g., cancer-associated kinases) to assess inhibitory activity.
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Synthetic Methodology: Developing greener, scalable synthetic routes to improve accessibility for academic and industrial labs.
Collaboration between synthetic chemists and biologists will be essential to unlock the full potential of this versatile pyridine derivative.
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